molecular formula C27H38D6O3 B1574303 Paricalcitol-D6

Paricalcitol-D6

Cat. No. B1574303
M. Wt: 422.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paricalcitol-D6 is the deuterated form of Paricalcitol(Zemplar), which is a drug used for the prevention and treatment of secondary hyperparathyroidism (excessive secretion of parathyroid hormone) associated with chronic renal failure. IC50 value: Target: Vd analog Chemically, it is 19-nor-1,25-(OH)2-vitamin D2 or 19-nor-1,25-dihydroxyvitamin D2, being an analog of 1,25-dihydroxyergocalciferol, the active form of vitamin D2.

Scientific Research Applications

Anti-Inflammatory Properties in Chronic Kidney Disease

  • Selective Vitamin D Receptor Activation: Paricalcitol has been identified as an effective target for modulating inflammation in patients with chronic kidney disease (CKD). Studies have shown significant reductions in inflammatory markers like hs-CRP, TNF-α, and IL-6 following paricalcitol administration, suggesting its potential in managing inflammation in CKD (Donate-Correa et al., 2014).

Antitumor Activity

  • Inhibition of Cancer Cell Proliferation: Paricalcitol has demonstrated inhibitory effects on the proliferation of various cancer cell lines, including myeloid leukemia, myeloma, and colon cancer cells. This inhibition is thought to be mediated through the vitamin D receptor (VDR), indicating its potential role in cancer therapy (Kumagai et al., 2003).

Immunomodulatory Effects

  • Influence on Dendritic Cells and T Cells: Paricalcitol retains significant immunomodulatory activity, affecting the differentiation of dendritic cells and inhibiting the induction of antigen-specific T cells. This finding highlights its potential application in immune-mediated inflammatory diseases and possibly in reducing the risk of atherosclerosis in end-stage renal disease patients (Sochorová et al., 2009).

Reduction of Oxidative Stress and Inflammation

  • Effects in Hemodialysis Patients: Treatment with paricalcitol significantly reduces oxidative stress and inflammation in hemodialysis patients, which are key factors leading to cardiovascular damage. This suggests its usefulness in managing these complications in renal patients undergoing hemodialysis (Izquierdo et al., 2012).

Pleiotropic Pharmacological Actions

  • Multiple Organ Effects: Paricalcitol has been shown to impact various diseases beyond secondary hyperparathyroidism (SHPT), including kidney disease, cardiovascular disease, immune inflammatory response, and tumors. Its high selectivity for VDR binding maintains traditional vitamin D drug efficacy while offering additional benefits like reducing urinary protein, inflammation, and vascular calcification (Qu et al., 2021).

Clinical Pharmacokinetics

  • Determination by LC-MS/MS: A sensitive LC-MS/MS method has been developed for quantifying paricalcitol in human plasma, crucial for clinical pharmacokinetic studies (Hotha et al., 2015).

properties

Molecular Formula

C27H38D6O3

Molecular Weight

422.67

SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paricalcitol-D6
Reactant of Route 2
Paricalcitol-D6
Reactant of Route 3
Paricalcitol-D6
Reactant of Route 4
Paricalcitol-D6
Reactant of Route 5
Paricalcitol-D6
Reactant of Route 6
Paricalcitol-D6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.